molecular formula C19H17ClFN3O B2585938 2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2380177-22-8

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2585938
CAS No.: 2380177-22-8
M. Wt: 357.81
InChI Key: DDAJGLZIEQUZHM-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and benzodiazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the benzodiazolyl group: This step may involve nucleophilic substitution reactions where the azetidine ring is reacted with a benzodiazole derivative.

    Attachment of the chloro and fluoro substituents: These groups are usually introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Involving reducing agents that can convert ketones to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Including polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one: Shares structural similarities with other azetidine and benzodiazole derivatives.

    This compound: Similar to compounds with chloro and fluoro substituents on aromatic rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c1-12-22-17-7-2-3-8-18(17)24(12)13-10-23(11-13)19(25)9-14-15(20)5-4-6-16(14)21/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAJGLZIEQUZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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